molecular formula C13H15N3O2S B4766291 N-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide

N-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide

Cat. No. B4766291
M. Wt: 277.34 g/mol
InChI Key: ITKPKMSPMKOHAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide, commonly known as Thiadiazole, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. Thiadiazole has been extensively studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential applications in various scientific fields.

Mechanism of Action

The mechanism of action of thiadiazole is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that cause inflammation. Thiadiazole has also been shown to inhibit the activity of lipoxygenase (LOX), which is involved in the production of leukotrienes that cause inflammation.
Biochemical and Physiological Effects:
Thiadiazole has been shown to have various biochemical and physiological effects, including anti-inflammatory, antimicrobial, antitumor, and anticonvulsant activities. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). Thiadiazole has also been shown to have antimicrobial activity against various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. In addition, thiadiazole has been shown to have antitumor activity against various cancer cell lines, including breast cancer and lung cancer cells.

Advantages and Limitations for Lab Experiments

Thiadiazole has several advantages for use in lab experiments, including its high yield and good purity. It is also relatively easy to synthesize, which makes it a cost-effective option for research purposes. However, there are some limitations to the use of thiadiazole in lab experiments, including its potential toxicity and limited solubility in water. These limitations may restrict its use in certain applications.

Future Directions

There are several future directions for the research of thiadiazole and its derivatives. One potential area of research is the development of new thiadiazole derivatives with improved pharmacological properties, such as increased solubility and reduced toxicity. Another area of research is the investigation of the potential use of thiadiazole as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the use of thiadiazole as a corrosion inhibitor and a dye for solar cells could also be explored further.

Scientific Research Applications

Thiadiazole has been extensively studied for its potential therapeutic properties, including its anti-inflammatory, antimicrobial, antitumor, and anticonvulsant activities. It has been shown to have a high affinity for the central nervous system, which makes it a potential candidate for the treatment of neurological disorders. Thiadiazole has also been studied for its potential use as a corrosion inhibitor, as well as a dye for solar cells.

properties

IUPAC Name

N-[5-[2-(2-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-9(17)14-13-16-15-12(19-13)8-7-10-5-3-4-6-11(10)18-2/h3-6H,7-8H2,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKPKMSPMKOHAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)CCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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